Methyl 2-(benzyloxy)propanoate
Overview
Description
Methyl 2-(benzyloxy)propanoate is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound has many applications in the field of chemistry and biochemistry.
Scientific Research Applications
Alcohol Protection and Benzylation Reactions
Methyl 2-(benzyloxy)propanoate has been used in the field of organic synthesis, particularly in alcohol protection and benzylation reactions. It plays a role in the synthesis of various organic compounds by acting as a protecting group or participating in coupling reactions. One example is its use in the protection of alcohols using 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate, demonstrating its utility in organic synthesis and waste disposal (Poon, Albiniak, & Dudley, 2007).
Catalyst in Chemical Production
Methyl 2-(benzyloxy)propanoate has been identified as a catalyst in chemical processes, such as the production of other esters. It has been associated with the methoxycarbonylation of ethene, indicating its potential in industrial chemical synthesis (Clegg et al., 1999).
Agricultural and Herbicidal Applications
In agriculture, methyl 2-(benzyloxy)propanoate derivatives have been studied for their herbicidal properties. For instance, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a derivative, has been shown to affect the growth and development of certain plant species, highlighting its potential use in weed control (Shimabukuro et al., 1978).
Pharmaceutical Research
Methyl 2-(benzyloxy)propanoate derivatives have also been explored in pharmaceutical research. For example, ester prodrugs of ketoprofen, synthesized using this compound, have been evaluated for reducing hepatotoxicity and gastrointestinal irritation in oral treatments (Mazumder et al., 2021).
Organic Chemistry and Synthesis
The compound has been used in organic chemistry for the generation of N-sodioazomethine ylides and their cycloadditions with unsaturated esters, demonstrating its versatility in synthetic organic chemistry (Kanemasa, Yoshioka, & Tsuge, 1989).
Inhibitor in Corrosion Studies
It has been studied as a corrosion inhibitor, specifically methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, for its potential to protect metals like carbon steel in acidic environments, indicating its application in material science (Hachama et al., 2016).
Future Directions
properties
IUPAC Name |
methyl 2-phenylmethoxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(11(12)13-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUWVGDHZQNXOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzyloxy)propanoate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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